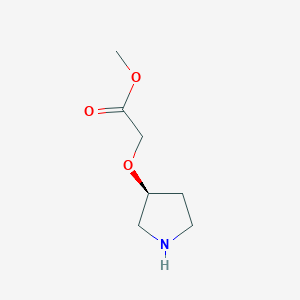![molecular formula C13H16FNO B3059930 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439899-37-2](/img/structure/B3059930.png)
6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
Descripción general
Descripción
“6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” is a chemical compound with the molecular formula C13H16FNO . It is also known by its Japanese name, "6’-フルオロ-2’,4’-ジヒドロ-1’H-スピロ[オキサン-4,3’-キノリン]" . The CAS Registry Number for this compound is 1439899-37-2 .
Molecular Structure Analysis
The molecular structure of “6’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” is characterized by a spiro[oxane-4,3’-quinoline] core with a fluorine atom attached at the 6’ position . The molecular weight of this compound is 221.27 .Aplicaciones Científicas De Investigación
Photoinduced Processes
6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] derivatives have been studied for their photoinduced processes. Research shows that these derivatives exist in two tautomeric forms (oxo- and hydroxy-) due to the presence of 4-oxo substitution on the quinoline skeleton. These forms are influenced by the solvent, affecting the ratio of tautomeric forms in the solution. Photoinduced reactions with molecular oxygen lead to the formation of O2− and singlet oxygen, which are important for various chemical processes (Rimarčík et al., 2010).
Heterocyclic Systems Synthesis
This compound is used in the synthesis of novel heterocyclic systems. For example, reactions of 3,4-dihydro-1H-spiro[quinoline-2,1'-cycloalkane] hydrochlorides with oxalyl chloride have led to the creation of new compounds. These compounds were then used in cyclocondensation with various dinucleophiles and in three-component cyclocondensation, expanding the range of available heterocyclic systems (Medvedeva et al., 2014).
Synthesis and Biological Evaluation
Research has also been conducted on synthesizing and evaluating the biological activities of certain 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] derivatives. For instance, a study synthesized a series of novel 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] and subjected them to acetylcholinesterase (AChE) and cytotoxicity activity evaluations. This research provided insights into the therapeutic potentials of these compounds (Bonacorso et al., 2015).
Photophysical Properties
Studies on the photophysical properties of derivatives of 6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] have been conducted. These include the synthesis and analysis of compounds like 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]. The photophysical studies of these compounds help in understanding their emission properties and potential applications in fields like optoelectronics and sensors (Silva et al., 2021).
Propiedades
IUPAC Name |
6-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-1-2-12-10(7-11)8-13(9-15-12)3-5-16-6-4-13/h1-2,7,15H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUGWLNMISBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C=CC(=C3)F)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158521 | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] | |
CAS RN |
1439899-37-2 | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-Fluoro-1′,2,3,4′,5,6-hexahydrospiro[4H-pyran-4,3′(2′H)-quinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401158521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3059848.png)

![Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate](/img/structure/B3059853.png)


![Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate](/img/structure/B3059857.png)





![3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol](/img/structure/B3059866.png)
